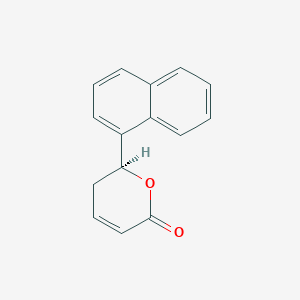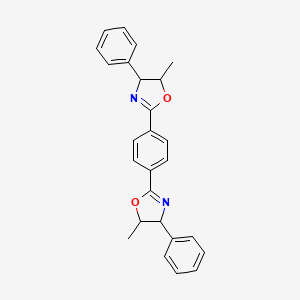
2,2'-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) is a complex organic compound with the molecular formula C26H20N2O2 and a molecular weight of 392.4492 . This compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. It is also known by other names such as Dimethyl-POPOP and 1,4-Bis-2-(4-methyl-5-phenyloxazoylyl)benzene .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) typically involves the reaction of 4-methyl-5-phenyloxazole with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the aromatic rings .
科学研究应用
2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) has several scientific research applications:
Chemistry: It is used as a fluorescent reagent in various analytical techniques.
Biology: The compound’s phototoxic properties make it useful in studying the effects of singlet oxygen on microorganisms.
作用机制
The mechanism of action of 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) involves its ability to produce singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive form of oxygen that can cause oxidative damage to various biological molecules. This property is harnessed in photodynamic therapy, where the compound is used to target and destroy cancer cells or pathogens .
相似化合物的比较
Similar Compounds
1,4-Bis(5-phenyloxazol-2-yl)benzene:
2,2’-p-Phenylenebis(5-phenyloxazole): Another similar compound with a different substitution pattern on the oxazole rings.
Uniqueness
The presence of methyl groups in 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) enhances its photophysical properties, making it more effective as a fluorescent reagent and in photodynamic therapy compared to its similar counterparts .
属性
CAS 编号 |
849343-13-1 |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
5-methyl-2-[4-(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H24N2O2/c1-17-23(19-9-5-3-6-10-19)27-25(29-17)21-13-15-22(16-14-21)26-28-24(18(2)30-26)20-11-7-4-8-12-20/h3-18,23-24H,1-2H3 |
InChI 键 |
WRNPKVNJXBIFHW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(N=C(O1)C2=CC=C(C=C2)C3=NC(C(O3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


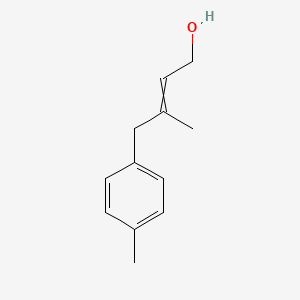

![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)

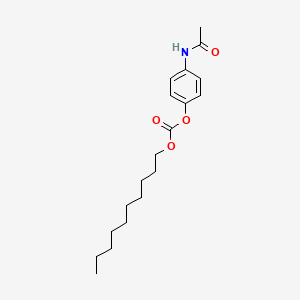
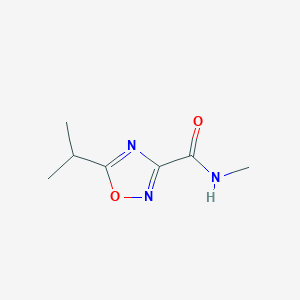
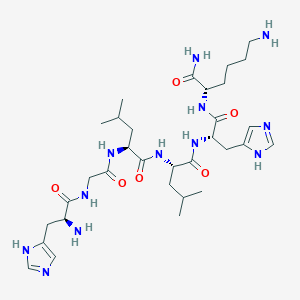
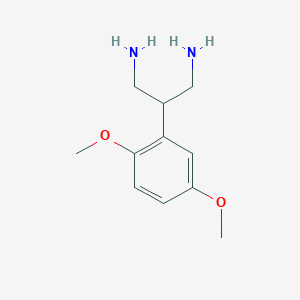
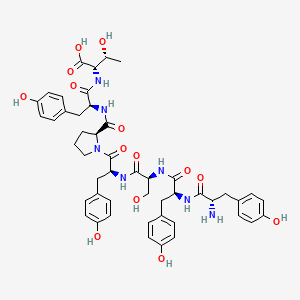
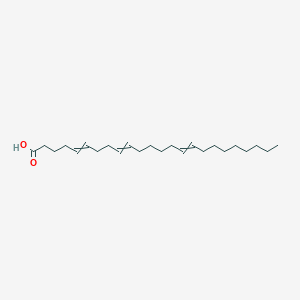
silane](/img/structure/B14184981.png)
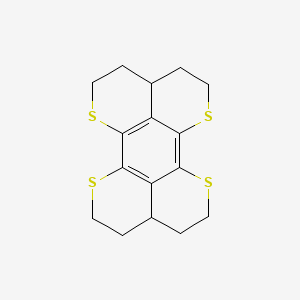
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
